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Cat. No.: B3028654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression, regulation, and function

of the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-

37, in neutrophils and macrophages. This document details experimental protocols for cell

isolation and analysis, presents quantitative data on CRAMP expression, and visualizes the

key signaling pathways and experimental workflows involved in its study.

Quantitative Data on CRAMP Expression
CRAMP, encoded by the Camp gene, is a crucial component of the murine innate immune

system. Its expression is tightly regulated in myeloid cells, particularly neutrophils and

macrophages, and is significantly modulated by inflammatory and infectious stimuli.

CRAMP Expression in Murine Macrophages
Bone marrow-derived macrophages (BMDMs) serve as a primary model for studying CRAMP

expression. Basal expression is present, but it is dramatically upregulated upon encountering

pathogens or their components.
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Cell Type Stimulus
Fold Increase in

Camp mRNA
Key Findings Reference

Bone Marrow-

Derived

Macrophages

(BMDMs)

Mycobacterium

avium

~60-fold at 24h

post-infection

Induction of

Camp mRNA

begins as early

as 4 hours post-

infection.

[1]

Bone Marrow-

Derived

Macrophages

(BMDMs)

Live E. coli

Increased

expression

(quantitative fold

change not

specified)

Upregulation is

dependent on

the activation of

NF-κB.

[2]

Bone Marrow-

Derived

Macrophages

(BMDMs)

Inactivated E.

coli / LPS

Increased

expression

(quantitative fold

change not

specified)

LPS, acting

through the

TLR4 pathway, is

a potent inducer

of CRAMP

expression.

[2]

RAW264.7

Macrophage Cell

Line

LPS (100 ng/mL)
Not specified

(protein level)

CRAMP protein

significantly

suppresses LPS-

induced TNF-α

expression,

indicating a

feedback loop.

[3]

CRAMP Expression in Murine Neutrophils
Neutrophils are a major reservoir of CRAMP, storing the peptide in their secondary granules.[4]

Antiserum analysis has confirmed abundant CRAMP expression in myeloid precursors and

mature neutrophils.[5] While often constitutively expressed, its release and the expression in

recruited neutrophils during inflammation are critical.
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Cell

Type/Tissue
Condition

Expression

Level/Change
Key Findings Reference

CNS-recruited

Neutrophils

(CD45+CD11b+L

y6G+)

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

High surface

expression,

peaking at day

10

Neutrophil-

derived CRAMP

is essential for

EAE

development.

[6]

Aortic

Neutrophils

Atherosclerosis

(High-Fat Diet)

CRAMP is

specifically

detected in

neutrophils within

atherosclerotic

lesions, but not

in monocytes or

macrophages in

the same

location.

CRAMP is

deposited by

activated

neutrophils onto

inflamed

endothelium.

[4]

Bone Marrow Steady State Expressed

Bone marrow is

a primary site of

CRAMP

transcript

expression.

[5]

Experimental Protocols
Detailed methodologies are crucial for the accurate study of CRAMP expression and function.

The following sections provide protocols for the isolation of primary murine neutrophils and

macrophages and for the analysis of CRAMP.

Isolation of Murine Neutrophils from Bone Marrow
This protocol utilizes a density gradient centrifugation method to isolate neutrophils from mouse

bone marrow.[7][8]

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11785927/
https://www.ahajournals.org/doi/10.1161/circresaha.112.265868
https://pubmed.ncbi.nlm.nih.gov/9148921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574512/
https://www.researchgate.net/publication/281817116_Isolation_of_Mouse_Neutrophils
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C57BL/6 mice

Sterile PBS, RPMI 1640 medium

Histopaque-1119 and Histopaque-1077 (or Percoll)

FACS buffer (PBS with 0.5% BSA, 2 mM EDTA)

Antibodies for purity assessment (e.g., anti-Ly6G, anti-CD11b)

Procedure:

Euthanize mice and sterilize hind legs with 70% ethanol.

Dissect femurs and tibias, removing all muscle tissue.

Cut the ends of the bones and flush the marrow out with a 25G needle and syringe

containing RPMI 1640.

Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.

Centrifuge the cells (e.g., 400 x g, 7 min, 4°C), and lyse red blood cells if necessary.

Resuspend the cell pellet in PBS.

Carefully layer 3 mL of Histopaque-1119 into a 15-mL conical tube, followed by a 3 mL layer

of Histopaque-1077.[8]

Gently overlay the bone marrow cell suspension on top of the Histopaque-1077 layer.[8]

Centrifuge at room temperature for 30 minutes at ~870 x g with the brake off.[8]

After centrifugation, two distinct cell layers will be visible. The neutrophil-rich layer is located

at the interface of the Histopaque-1119 and 1077 layers.

Carefully aspirate and collect the neutrophil layer.

Wash the collected cells twice with RPMI 1640.
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Assess cell purity and viability using trypan blue exclusion and flow cytometry (staining for

Ly6G and CD11b). Purity should exceed 90%.[9]

Bone Marrow Harvest

Density Gradient Centrifugation

Neutrophil Collection & Analysis

Harvest Femurs & Tibias

Flush Marrow

Filter (70-µm strainer)

Layer Histopaque
(1119 then 1077)

Resuspend in PBS

Overlay Cell Suspension

Centrifuge (870g, 30 min, no brake)

Collect Neutrophil Layer

Wash Cells (x2)
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End

>90% Pure Neutrophils
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Click to download full resolution via product page

Caption: Workflow for isolating murine neutrophils from bone marrow.

Generation of Bone Marrow-Derived Macrophages
(BMDMs)
This protocol describes the differentiation of macrophages from bone marrow precursor cells

using M-CSF or L929-conditioned medium.[9]

Materials:

C57BL/6 mice

Sterile DMEM

Fetal Bovine Serum (FBS)

L929-conditioned medium or recombinant mouse M-CSF (e.g., 40 ng/mL)

Penicillin-Streptomycin

Non-tissue culture treated petri dishes

Procedure:

Harvest bone marrow cells as described in steps 1-4 of the neutrophil isolation protocol.

Lyse red blood cells using an ACK lysis buffer.

Centrifuge and resuspend the cell pellet in complete BMDM medium (DMEM, 10% FBS, 1%

Pen-Strep, and 25% L929-conditioned medium or M-CSF).[9]

Plate the cells on 10-cm non-tissue culture treated petri dishes.

Incubate at 37°C in a 7% CO2 incubator.

On day 4, re-feed the cells by adding fresh complete BMDM medium.[9]
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On day 7, the cells will have differentiated into a homogenous layer of macrophages.

To harvest, wash the plates with cold PBS, add cell-dissociation buffer (or cold PBS with

5mM EDTA), and incubate on ice for 10-15 minutes.

Gently scrape and collect the cells. Centrifuge and resuspend in the desired medium for

experiments.
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Caption: Workflow for generating bone marrow-derived macrophages.
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Quantification of CRAMP Expression
A. Quantitative Real-Time PCR (RT-qPCR) for Camp mRNA:

Isolate total RNA from neutrophils or macrophages using a suitable kit (e.g., RNeasy Mini

Kit).

Synthesize cDNA using a reverse transcription kit.

Perform qPCR using primers specific for the murine Camp gene and a housekeeping gene

(e.g., Gapdh, Actb) for normalization.

Analyze data using the ΔΔCt method to determine the relative fold change in expression.

B. Western Blot for CRAMP Protein:

Prepare cell lysates from neutrophils or macrophages.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk in TBST).

Incubate with a primary antibody against murine CRAMP.

Wash and incubate with an HRP-conjugated secondary antibody.

Detect signal using an enhanced chemiluminescence (ECL) substrate. The pro-form of

CRAMP appears at ~18 kDa and the mature peptide at ~5 kDa.[10]

C. Immunofluorescence for CRAMP Localization:

Seed macrophages onto coverslips and allow them to adhere.

Fix cells with 4% paraformaldehyde.[11]

Permeabilize cells (e.g., with 0.1% Triton X-100).

Block with a suitable blocking buffer.
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Incubate with a primary antibody against murine CRAMP.

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).

Counterstain nuclei with DAPI.

Mount coverslips and visualize using a fluorescence microscope.

Signaling Pathways
The expression and function of CRAMP in neutrophils and macrophages are governed by

complex signaling networks.

Regulation of Camp Gene Expression in Macrophages
The induction of Camp in macrophages is primarily driven by pathogen recognition receptors

(PRRs) that sense microbial components.

TLR-Mediated Induction: Lipopolysaccharide (LPS) from Gram-negative bacteria binds to

TLR4, while components of M. avium activate TLR2.[1][2] Both pathways converge on the

adaptor protein MyD88.[1][12]

NF-κB Activation: The MyD88-dependent pathway leads to the activation of the transcription

factor NF-κB, which is critical for inducing Camp gene transcription.[1][2]

TNF-α Amplification Loop: M. avium-induced TLR2 activation also leads to the production of

TNF-α, which acts in an autocrine or paracrine manner to further amplify Camp expression.

[1]
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Caption: Induction of Camp gene expression in murine macrophages.

Functional Pathways of CRAMP
Once expressed and processed into its mature form, CRAMP exerts diverse

immunomodulatory functions.
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Intracellular Killing in Macrophages: In macrophages, CRAMP is essential for the elimination

of phagocytosed bacteria like E. coli. It participates in the autophagy pathway, involving key

proteins such as ATG5, LC3-II, and LAMP-1, to clear intracellular pathogens.[2][13]

Neutrophil-Mediated Inflammation: CRAMP released from activated neutrophils, often as part

of Neutrophil Extracellular Traps (NETs), acts as an alarmin.[4][6] It promotes the recruitment

of inflammatory monocytes to sites of inflammation, such as atherosclerotic plaques, by

acting on receptors like the formyl peptide receptor 2 (FPR2).[4][6]

Modulation of Dendritic Cells: NET-associated CRAMP can bind to self-nucleic acids, and

these complexes activate dendritic cells (DCs) via the cGAS/STING pathway. This activation

leads to the production of IL-6, which promotes the differentiation of pro-inflammatory Th17

cells, a key step in autoimmune diseases like EAE.[6]

Macrophage

Extracellular Space / Endothelium
Inflammatory Response

CRAMP Autophagy machinery
(ATG5, LC3-II)

promotes Phagocytosed
E. coli

promotes LysisElimination

CRAMP
(from Neutrophil NETs)

Monocytebinds
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Caption: Key functional pathways of CRAMP in immunity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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